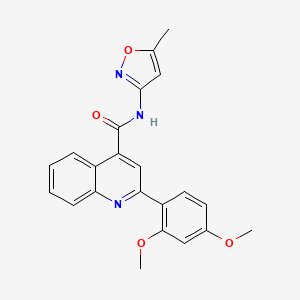![molecular formula C19H26N2O4 B5971663 [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B5971663.png)
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, also known as TMQM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TMQM belongs to the class of quinoline derivatives and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is not fully understood. However, it has been proposed that [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol acts by modulating the activity of various neurotransmitters and receptors in the brain. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to reduce oxidative stress and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize, and the purity of the final product can be improved by recrystallization. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in lab experiments is its limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol. One area of research is the potential use of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new derivatives of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol with improved pharmacological properties. Additionally, the mechanism of action of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water may limit its use in certain experiments. There are several future directions for the study of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, including its potential use in the treatment of neurodegenerative disorders and the development of new derivatives with improved pharmacological properties.
Méthodes De Synthèse
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol can be synthesized by reacting 5,6,7-trimethoxy-4-methyl-2-quinolinecarboxylic acid with piperidine and formaldehyde. The reaction is carried out under basic conditions, and the product is obtained in good yield. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12-8-16(21-7-5-6-13(10-21)11-22)20-14-9-15(23-2)18(24-3)19(25-4)17(12)14/h8-9,13,22H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFRKZRYVGMUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![N,N-diethyl-1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinamine](/img/structure/B5971596.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)
![{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5971628.png)
![3-[4-(4-hydroxy-3-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5971635.png)

![1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5971644.png)
![2-{[5-[(benzylthio)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5971649.png)
![1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5971654.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5971656.png)
![7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5971659.png)
![4-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5971669.png)